molecular formula C18H20ClN3O2 B2842637 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2319720-26-6

2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2842637
CAS No.: 2319720-26-6
M. Wt: 345.83
InChI Key: UEFXGBZSPRXCOE-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with an imidazole ring and a 4-chlorophenoxyacetyl group. The 8-azabicyclo[3.2.1]octane scaffold may confer conformational rigidity, influencing binding interactions with biological targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-13-1-5-17(6-2-13)24-11-18(23)22-14-3-4-15(22)10-16(9-14)21-8-7-20-12-21/h1-2,5-8,12,14-16H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFXGBZSPRXCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole and chlorophenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxyphenyl Analog

A closely related compound, 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methoxyphenyl)ethan-1-one (), replaces the 4-chlorophenoxy group with a 2-methoxyphenyl moiety. Key differences include:

  • Electron Effects: The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring electron density, while the chlorophenoxy group (-O-C₆H₄-Cl) is electron-withdrawing due to the chlorine atom. This may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Nitroimidazole Derivatives

Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share the imidazole core but lack the bicyclic system. Key contrasts:

Bicyclic Scaffold Modifications

Iodophenyl-Substituted Bicyclic Compound

Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate () replaces the imidazole with an iodophenyl group. Differences include:

  • Steric Effects : The bulky iodine atom may hinder binding to compact active sites compared to the smaller imidazole ring.
  • Electron Density : Iodine’s polarizable nature could influence π-π stacking or halogen bonding, absent in the target compound .

Hypothetical Data Tables (Illustrative)

Note: Data are inferred from structural analogs due to lack of direct experimental data in the evidence.

Table 1. Physicochemical Properties

Compound logP Molecular Weight (g/mol) Key Substituents
Target Compound ~2.7 375.84 4-Chlorophenoxy, Imidazole
Methoxyphenyl Analog () ~1.9 355.42 2-Methoxyphenyl, Imidazole
Nitroimidazole Derivative () ~1.5 295.73 Nitro, Chloromethyl
Iodophenyl Bicyclic () ~3.2 371.04 Iodophenyl, Carboxylate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis of bicyclic azabicyclo compounds typically involves multi-step reactions. For example:

  • Step 1 : Formation of the 8-azabicyclo[3.2.1]octane core via cyclization reactions, often using tert-butyl carbamate intermediates as described in related syntheses .
  • Step 2 : Introduction of the imidazole moiety via nucleophilic substitution at the 3-position of the bicyclic system. This step may require catalysts like Pd/C under hydrogenation conditions .
  • Step 3 : Coupling the chlorophenoxy ethanone group using a base (e.g., K₂CO₃) in solvents like dichloromethane or ethanol under reflux .
    • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (reflux vs. room temperature) significantly affect reaction kinetics and purity. Yields >70% are achievable with optimized conditions .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Techniques :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the bicyclo[3.2.1]octane core and imidazole orientation . ORTEP-III can generate graphical representations of bond angles and torsional strain .
  • Spectroscopy :
  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with analogous compounds (e.g., 2-(4-bromophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one ).
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 360.12 Da).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If antimicrobial assays show variability (e.g., MIC values ranging from 2–16 µg/mL), consider:

  • Experimental Variables : Differences in bacterial strains, culture media pH, or compound solubility (DMSO vs. aqueous buffers) .
  • Structural Modifications : Compare bioactivity of the chlorophenoxy derivative with analogs (e.g., trifluoromethylbenzyl thioethers ).
    • Statistical Analysis : Use ANOVA to assess significance of dose-response curves across replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Docking Studies : Target the imidazole moiety’s affinity for cytochrome P450 enzymes or histamine receptors using AutoDock Vina.
  • MD Simulations : Analyze stability of the bicyclo[3.2.1]octane core in lipid bilayers (e.g., GROMACS).
    • Validation : Cross-reference with crystallographic data (e.g., bond distances <0.01 Å deviation) .

Q. What are the environmental fate and degradation pathways of this compound?

  • Experimental Design :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–9) at 25–50°C. Use LC-MS to identify byproducts (e.g., chlorophenol derivatives) .
  • Photolysis : Expose to UV light (254 nm) and quantify half-life using HPLC.
    • Key Metrics : Environmental persistence (DT₅₀) and bioaccumulation potential (log P ≈ 2.8 predicted) .

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